![molecular formula C28H21Cl2N3O4 B289259 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide](/img/structure/B289259.png)
2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide, also known as DCB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCB is a synthetic compound that belongs to the class of benzamide derivatives and has been extensively studied for its biological activities.
作用機序
The mechanism of action of 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and proteins involved in cancer cell growth and inflammation. 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties. Additionally, 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has been found to have antioxidant properties, which may protect cells from oxidative stress.
実験室実験の利点と制限
2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. It has been extensively studied for its biological activities, making it a well-characterized compound. However, there are also some limitations to using 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide in laboratory experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
将来の方向性
There are several future directions for research on 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide. One area of interest is its potential use in cancer therapy. 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has been shown to have potent anti-cancer properties, and further research could explore its potential as a cancer treatment. Another area of interest is its anti-inflammatory properties. 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide could be explored as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research could explore the mechanism of action of 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide and its potential off-target effects.
合成法
The synthesis of 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide involves a multi-step process that includes the reaction of 2,4-dichloroaniline with 2-nitrobenzoyl chloride to form 2,4-dichloro-N-(2-nitrobenzoyl)aniline. This intermediate is then reacted with 2-methoxyaniline in the presence of sodium hydride to form the final product, 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide. The synthesis of 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has been optimized to produce high yields and purity, making it suitable for further scientific research.
科学的研究の応用
2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have potent anti-inflammatory and anti-cancer properties. 2,4-dichloro-N-[2-({2-[(2-methoxyanilino)carbonyl]anilino}carbonyl)phenyl]benzamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
分子式 |
C28H21Cl2N3O4 |
|---|---|
分子量 |
534.4 g/mol |
IUPAC名 |
2,4-dichloro-N-[2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C28H21Cl2N3O4/c1-37-25-13-7-6-12-24(25)33-28(36)20-9-3-5-11-23(20)32-27(35)19-8-2-4-10-22(19)31-26(34)18-15-14-17(29)16-21(18)30/h2-16H,1H3,(H,31,34)(H,32,35)(H,33,36) |
InChIキー |
LAKYYUOEUFAGDG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3NC(=O)C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3NC(=O)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





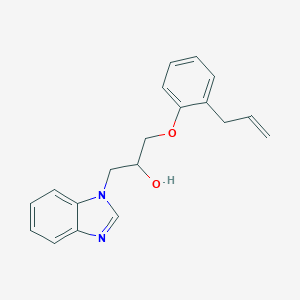
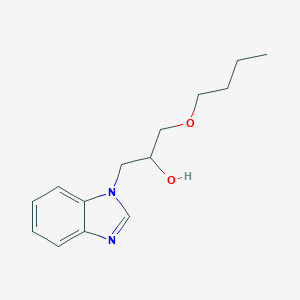
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)
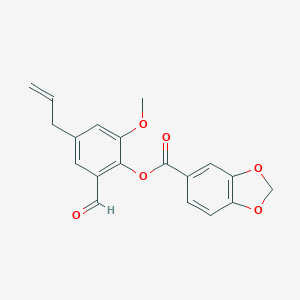
![3-chloro-2H-benzo[h]chromen-2-one](/img/structure/B289186.png)


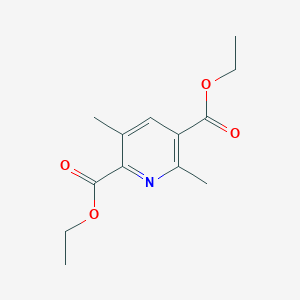
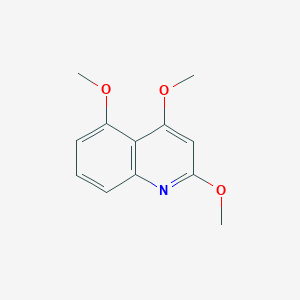
![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)

![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)